5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c1-11-22-17-14(3-2-10-21-17)19(26)24(11)13-6-4-12(5-7-13)23-18(25)15-8-9-16(20)27-15/h2-10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXHMWHSOOFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can involve several steps:
Starting from furan-2-carboxylic acid, which undergoes bromination to introduce the bromo group at the 5th position.
The bromo-furan is then coupled with 4-aminobenzene derivatives under appropriate condensation reactions to form the core amide structure.
In a separate synthetic pathway, the pyrido[2,3-d]pyrimidin scaffold is prepared by cyclization reactions involving 2-methyl-4-oxo precursors.
The final step involves connecting the two fragments under controlled reaction conditions, often employing catalysts and coupling agents to yield the desired compound in good purity.
Industrial Production Methods: On an industrial scale, the synthesis is scaled up with optimizations in reaction times, temperatures, and solvents. Continuous flow reactions and automated synthesis platforms may be used to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound might undergo oxidative transformations, primarily at the methyl or bromo substituents.
Reduction: Possible reduction of the carbonyl group within the pyrimidin ring.
Substitution: The bromo group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidants include KMnO₄ or PCC.
Reduction: Metal hydrides like NaBH₄ or LiAlH₄ can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) under conditions like mild heating or presence of phase transfer catalysts.
Major Products:
Oxidation could yield carboxylic acids or hydroxyl derivatives.
Reduction would produce alcohols or reduced nitrogen compounds.
Substitution often yields derivatives where the bromo group is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as an intermediate in organic synthesis, especially in constructing more complex heterocyclic systems.
Valuable in studying reaction mechanisms and kinetics involving furan derivatives.
Biology and Medicine:
Explored for potential antimicrobial, antifungal, or anticancer properties due to its structural similarity to bioactive molecules.
Functions as a ligand in biochemical assays or in drug discovery processes targeting specific enzymes or receptors.
Industry:
Application in the development of specialty chemicals or materials with unique properties.
Potential use in the synthesis of agrochemicals or pharmacologically active agents.
Wirkmechanismus
The biological activity of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can be attributed to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Interact with DNA or RNA, potentially interfering with nucleic acid processes.
Inhibit or activate enzymes by binding to active sites or allosteric sites.
Modulate signaling pathways involved in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidinone Derivatives
The pyrido[2,3-d]pyrimidinone scaffold is shared among several compounds, with variations in substituents influencing bioactivity and physicochemical properties.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl)furan-2-carboxamide | 941880-17-7 | C₁₉H₁₃BrN₄O₃ | 425.2 | Bromo-furan carboxamide |
| 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl)-4-nitrobenzamide | 1005297-82-4 | C₂₁H₁₄ClN₅O₄ | 435.8 | Chloro-nitrobenzamide |
Key Observations:
- Substituent Effects: The target compound’s bromo-furan group introduces steric bulk and increased lipophilicity compared to the chloro-nitrobenzamide in the analog from .
Benzothieno[3,2-d]pyrimidinone Derivatives ()
Compounds like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1) share a fused heterocyclic core but differ in substituents and biological activity.
Halogen and Heterocyclic Substituent Comparisons
Potential Therapeutic Implications
While specific biological data for the target compound are unavailable, structural analogs suggest plausible applications:
- Anti-inflammatory Activity: Benzothieno-pyrimidinones inhibit COX-2 and pro-inflammatory cytokines (e.g., IL-8), implying that the target compound’s pyrido-pyrimidinone core may confer similar properties .
- Anticancer Potential: Pyrido[2,3-d]pyrimidinones are explored as kinase inhibitors (e.g., targeting EGFR or VEGFR), with halogen substituents often enhancing potency .
Biologische Aktivität
5-Bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is , with a molecular weight of 377.19 g/mol. The compound features a furan-2-carboxamide backbone substituted with a bromine atom and a pyrido[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has shown that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit various biological activities:
- Anticancer Activity : Many pyrido[2,3-d]pyrimidines have been investigated for their potential as anticancer agents. They may inhibit key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrido[2,3-d]pyrimidines indicated their potential as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy. For instance, compounds with similar structures exhibited significant inhibitory effects on DHFR activity .
- Another investigation highlighted the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, which showed promising results in inhibiting certain cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-chloro-N-methylbenzamide | Structure | Enzyme inhibition |
| N-(4-bromo-phenyl)-2-chloro-benzamide | - | Antimicrobial activity |
| 5-Bromo-2-chloro-4’-ethoxydiphenylmethane | - | Anticancer properties |
The presence of both bromine and the pyrido[2,3-d]pyrimidine moiety in 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide enhances its potential as a bioactive molecule compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Bromination of the pyrido[2,3-d]pyrimidin-4(3H)-one core using phosphorus oxybromide (POBr₃) in anhydrous conditions.
- Suzuki-Miyaura coupling for aryl-aryl bond formation, optimized with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/water solvent system .
- Final amidation using EDCI/HOBt activation in DMF.
- Yields vary significantly with solvent purity (e.g., 55% in THF vs. 40% in DCM) and temperature control during bromination (critical to avoid side products) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for downfield shifts at δ 8.2–8.8 ppm (pyrimidine protons) and δ 7.5–7.9 ppm (furan protons). The methyl group on the pyrido-pyrimidine ring appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Key peaks include C=O stretches at ~1680 cm⁻¹ (amide) and ~1705 cm⁻¹ (pyrimidinone), along with N-H bends at ~3300 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 467.02) with isotopic patterns confirming bromine presence .
Q. What are the known biological targets or mechanisms of action for pyrido[2,3-d]pyrimidine derivatives like this compound?
- Methodology : Pyrido-pyrimidines often inhibit kinases (e.g., EGFR, VEGFR) or modulate epigenetic targets (e.g., HDACs). For this compound:
- In silico docking suggests strong binding to ATP pockets of tyrosine kinases (ΔG ≈ -9.2 kcal/mol) .
- In vitro assays on cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM, correlating with apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodology :
- Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio). For example, a Central Composite Design revealed optimal Pd(PPh₃)₄ at 5 mol% and a 4:1 dioxane/water ratio, improving yields to 72% .
- Use flow chemistry for precise temperature control during exothermic steps (e.g., bromination), reducing decomposition .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).
- Control for batch-to-batch compound purity (HPLC >98%) and solvent residues (e.g., DMF traces can inhibit kinases) .
- Replicate studies in multiple cell lines (e.g., HCT-116 vs. HEK293) to assess target specificity .
Q. What computational strategies are recommended for predicting metabolite profiles or off-target interactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding stability in kinase pockets over 100 ns trajectories to identify potential off-targets (e.g., c-Kit kinase) .
- ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the furan ring) and prioritize metabolites for LC-MS validation .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
